molecular formula C10H14O3 B13616392 (s)-2-Ethoxy-6-(1-hydroxyethyl)phenol

(s)-2-Ethoxy-6-(1-hydroxyethyl)phenol

Cat. No.: B13616392
M. Wt: 182.22 g/mol
InChI Key: GRQYWENHKJNATA-ZETCQYMHSA-N
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Description

(s)-2-Ethoxy-6-(1-hydroxyethyl)phenol is a phenolic compound characterized by the presence of an ethoxy group and a hydroxyethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-2-Ethoxy-6-(1-hydroxyethyl)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent. This method is mild, green, and highly efficient, allowing for the transformation of arylboronic acids into substituted phenols in very good to excellent yields .

Industrial Production Methods

Industrial production of phenolic compounds often involves the hydroxylation of benzene or the oxidation of cumene. These methods, however, may require harsh reaction conditions and toxic reagents. The ipso-hydroxylation method mentioned above offers a more environmentally friendly alternative for the large-scale production of this compound .

Chemical Reactions Analysis

Types of Reactions

(s)-2-Ethoxy-6-(1-hydroxyethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydroxyethyl group to an ethyl group.

    Substitution: The ethoxy and hydroxyethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce ethyl-substituted phenols .

Scientific Research Applications

(s)-2-Ethoxy-6-(1-hydroxyethyl)phenol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (s)-2-Ethoxy-6-(1-hydroxyethyl)phenol involves its interaction with specific molecular targets and pathways. The compound’s phenolic structure allows it to participate in redox reactions, which can influence various biological processes. For example, its antioxidant properties may be attributed to its ability to donate hydrogen atoms and neutralize free radicals .

Comparison with Similar Compounds

Similar Compounds

    4-(1-hydroxyethyl)phenol: This compound has a similar structure but lacks the ethoxy group.

    2-Ethoxyphenol: This compound has an ethoxy group but lacks the hydroxyethyl group.

Uniqueness

(s)-2-Ethoxy-6-(1-hydroxyethyl)phenol is unique due to the presence of both the ethoxy and hydroxyethyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

2-ethoxy-6-[(1S)-1-hydroxyethyl]phenol

InChI

InChI=1S/C10H14O3/c1-3-13-9-6-4-5-8(7(2)11)10(9)12/h4-7,11-12H,3H2,1-2H3/t7-/m0/s1

InChI Key

GRQYWENHKJNATA-ZETCQYMHSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1O)[C@H](C)O

Canonical SMILES

CCOC1=CC=CC(=C1O)C(C)O

Origin of Product

United States

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